7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone
Overview
Description
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxy group, a phenylsulfonyl group, and an isobenzofuranone core, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuranone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the phenylsulfonyl group: This can be done through sulfonylation reactions using reagents like phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy and phenylsulfonyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like bromine (Br2) in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone: Unique due to its specific functional groups and core structure.
7-Methoxy-3-phenyl-1(3H)-isobenzofuranone: Lacks the sulfonyl group, leading to different chemical and biological properties.
3-Phenylsulfonyl-1(3H)-isobenzofuranone: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and phenylsulfonyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions in chemical and biological systems, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-methoxy-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c1-19-12-9-5-8-11-13(12)14(16)20-15(11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOAFLKWYXXZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)OC2S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449823 | |
Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65131-09-1 | |
Record name | 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone in organic synthesis?
A1: 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone is a valuable reagent for the regioselective synthesis of 1,4-dihydroxy-2,3-disubstituted naphthalenes. []
Q2: Can you provide some details about the structural characterization of this compound?
A2: Certainly!
- Molecular Formula: C15H12O5S []
- Molecular Weight: 304.34 g/mol []
- Spectroscopic Data: 1H NMR (CDCl3) δ 3.93 (s, 3H), 6.10 (s, 1H), 7.04 (d, J = 8 Hz, 1H), 7.40–7.92 (m, 7H). []
Q3: What are the storage recommendations for 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone?
A3: The compound appears to be stable at room temperature and does not require any specific handling or storage precautions. []
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